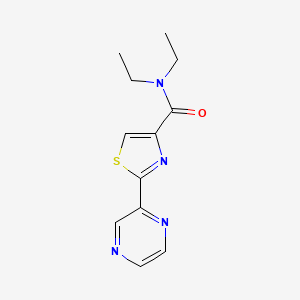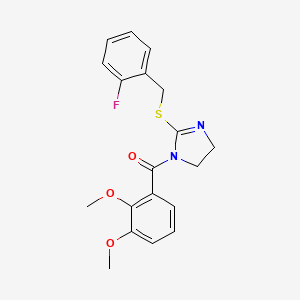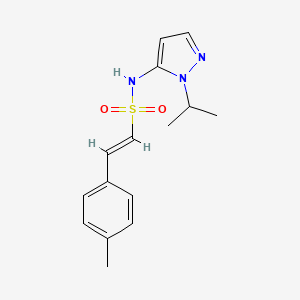![molecular formula C24H27FN2O B2798382 4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine CAS No. 477870-83-0](/img/structure/B2798382.png)
4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine” is a chemical compound. It’s related to a series of four low-bandgap polymers containing diketopyrrolopyrrole (DPP) and dithienopyrrole (DTP) functionalized with four different side chains of 4-phenyl, 4-octylphenyl, 4-(octyloxy)phenyl and 4-(octylthio)phenyl .
Applications De Recherche Scientifique
Pharmacophore Design and Kinase Inhibition
Pyrimidine derivatives, including those with a 4-fluorophenyl group, are recognized for their role in the design of selective inhibitors targeting kinase enzymes, such as the p38 mitogen-activated protein (MAP) kinase. These compounds are explored for their potential to inhibit proinflammatory cytokine release, with modifications to the pyrimidine ring improving inhibitory activity and selectivity. This highlights the utility of pyrimidine derivatives in developing therapies for inflammatory diseases (Scior et al., 2011).
Cancer Treatment
Fluorinated pyrimidines, like 5-Fluorouracil, are extensively used in cancer treatment, affecting over 2 million patients annually. The modifications in pyrimidine scaffolds, including fluorine substitution, have been investigated for their impact on nucleic acid structure, dynamics, and the inhibition of various cellular enzymes, presenting a broad spectrum of therapeutic implications (Gmeiner, 2020).
Optoelectronic Materials
Research into pyrimidine derivatives extends into materials science, where their incorporation into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Pyrimidine and quinazoline derivatives are used in the development of luminescent molecules, electroluminescent properties, and as components in organic light-emitting diodes (OLEDs), indicating their versatility beyond biological applications (Lipunova et al., 2018).
Anti-inflammatory Applications
Pyrimidine derivatives have been explored for their anti-inflammatory properties. They work by inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This indicates potential for the development of new anti-inflammatory agents based on pyrimidine scaffolds (Rashid et al., 2021).
Synthetic Chemistry and Drug Development
The synthesis and biological activity of pyrimidine derivatives are critical in drug discovery and development. Pyrimidines are known for their anticancer, anti-HIV, antifungal, and antibacterial activities, making them attractive scaffolds for the design of new therapeutic agents. This underscores the significance of pyrimidine analogs in medicinal chemistry and pharmaceutical research (Mohana Roopan & Sompalle, 2016).
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-2-(4-octoxyphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O/c1-2-3-4-5-6-7-18-28-22-14-10-20(11-15-22)24-26-17-16-23(27-24)19-8-12-21(25)13-9-19/h8-17H,2-7,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNFXXMSWPTTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-2-[4-(octyloxy)phenyl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d]thiazol-2-yloxy)-N-(5-chloro-2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B2798300.png)

![6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2798304.png)

![(4-methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2798307.png)



![2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2798313.png)




![Tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine](/img/structure/B2798320.png)